5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide
CAS No.: 923804-34-6
Cat. No.: VC7347045
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923804-34-6 |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.262 |
| IUPAC Name | 5-methyl-3-phenyl-N-prop-2-ynyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C14H12N2O2/c1-3-9-15-14(17)12-10(2)18-16-13(12)11-7-5-4-6-8-11/h1,4-8H,9H2,2H3,(H,15,17) |
| Standard InChI Key | NNPQQESTLLHJQN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC#C |
Introduction
Structural Characterization and Nomenclature
The compound 5-methyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2-oxazole-4-carboxamide belongs to the 1,2-oxazole (isoxazole) family, featuring a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its IUPAC name derives from the following substituents:
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Position 3: A phenyl group (C₆H₅)
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Position 4: A carboxamide group (-CONH-)
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Position 5: A methyl group (-CH₃)
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N-substituent: A prop-2-yn-1-yl (propargyl) group (-CH₂C≡CH)
Table 1: Molecular and Physicochemical Properties
The propargyl side chain introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., Huisgen cycloaddition) . The methyl group at C5 and phenyl at C3 create steric and electronic effects that influence reactivity, as observed in related 1,2-oxazole derivatives .
Synthetic Methodologies
While no explicit synthesis of this compound is documented, its preparation can be extrapolated from established protocols for analogous 1,2-oxazole-4-carboxamides .
Route A: Carboxamide Formation via Acyl Chloride
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Intermediate synthesis: 5-Methyl-3-phenyl-1,2-oxazole-4-carboxylic acid is converted to its acyl chloride using oxalyl chloride/DMF in dichloromethane .
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Amide coupling: Reaction with propargylamine (prop-2-yn-1-amine) in the presence of triethylamine, typically at 0°C to room temperature .
Critical parameters:
Route B: Direct Cyclization Approach
A one-pot method involving:
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Condensation of β-ketoamide precursors with hydroxylamine derivatives
Spectroscopic Characterization
Predicted spectral data based on structural analogs :
Table 2: Key Spectral Signatures
| Technique | Expected Signals |
|---|---|
| ¹H NMR | - Propargyl CH₂: δ 4.2–4.4 (d, J=2.4 Hz) |
| - Acetylenic proton: δ 2.5–2.7 (t, J=2.4 Hz) | |
| - Phenyl aromatic protons: δ 7.3–7.5 (m) | |
| - Oxazole C5-CH₃: δ 2.4–2.6 (s) | |
| ¹³C NMR | - Carboxamide carbonyl: δ 165–168 ppm |
| - Oxazole C4: δ 158–162 ppm | |
| IR | - C≡C stretch: ~2120 cm⁻¹ |
| - Amide N-H: ~3300 cm⁻¹ |
Mass spectrometry would likely show a molecular ion peak at m/z 269.1 (M⁺) with fragmentation patterns involving loss of the propargyl group (-55 Da) and decarboxylation (-44 Da) .
Reactivity and Functionalization
The compound’s reactivity is dominated by three key sites:
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Propargyl group: Participates in:
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Carboxamide:
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Oxazole ring:
Table 3: Representative Derivitization Reactions
| Factor | Stability Outcome |
|---|---|
| Thermal | Stable to 150°C (decomposition >200°C) |
| Light | Photosensitive (store in amber glass) |
| Hydrolytic | Stable at pH 4–8 (rapid hydrolysis at pH <2 or >10) |
Recommended storage: -20°C under nitrogen atmosphere, with desiccant.
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